2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide
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Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a complex organic compound that features a combination of oxazole, bromophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a halogenation reaction using bromine or a brominating agent.
Thioether formation: The oxazole derivative is reacted with a thiol compound to introduce the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with 4-methoxyphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to dehalogenation or ring opening.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or ring-opened derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and bromophenyl groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((5-phenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-((5-(3-chlorophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide: Contains a chlorine substituent instead of bromine, potentially altering its chemical and physical properties.
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-hydroxyphenyl)propanamide: Substitutes the methoxy group with a hydroxy group, which could impact its solubility and reactivity.
Uniqueness
The presence of the bromophenyl group in 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. The combination of oxazole, thioether, and methoxyphenyl groups also contributes to its unique chemical profile, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-12(18(23)22-15-6-8-16(24-2)9-7-15)26-19-21-11-17(25-19)13-4-3-5-14(20)10-13/h3-12H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSCBQPOXQVFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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